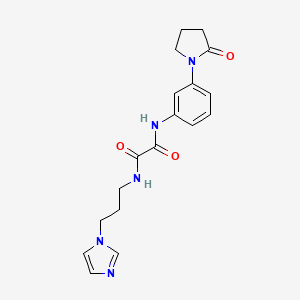

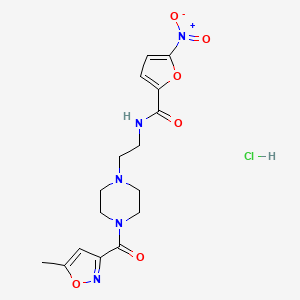

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

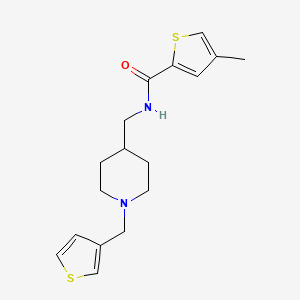

The compound contains an oxazolidin-2-one group, which is a popular heterocycle framework in synthetic organic chemistry . This group has been used as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-one based compounds have gained popularity due to their unique mechanism of action, especially in the field of antibacterial agents .

Molecular Structure Analysis

The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton . The specific molecular structure of “N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is not available in the sources I found.Scientific Research Applications

Antibacterial Agents

Oxazolidin-2-one derivatives like the compound have been extensively studied for their antibacterial properties . They are known to be effective against a range of bacteria, including those resistant to other antibiotics . This makes them valuable in the development of new antibacterial drugs, especially in the fight against antibiotic-resistant strains.

Anti-Fibrosis Activity

Research has shown that certain oxazolidin-2-one derivatives exhibit anti-fibrotic activities . They can inhibit the expression of collagen and other fibrotic markers, making them potential candidates for treating diseases characterized by excessive fibrosis, such as liver cirrhosis .

Carbon Dioxide Fixation

Oxazolidin-2-ones can be synthesized through the fixation of carbon dioxide (CO2) under solvent-free conditions. This application is significant in the context of CO2 utilization and can contribute to the development of sustainable chemical processes .

Chiral Auxiliaries in Asymmetric Synthesis

The oxazolidin-2-one ring system is often used as a chiral auxiliary in asymmetric synthesis. It helps in the creation of chiral centers, which are crucial for the production of enantiomerically pure pharmaceuticals .

Antimicrobial Chemotherapy

Given the rise of drug-resistant microbes, oxazolidin-2-one derivatives are being explored for their role in antimicrobial chemotherapy . They offer a new mechanism of action that could be crucial in developing next-generation antimicrobial therapies .

Organocatalysis

Emerging applications of oxazolidin-2-one derivatives include their use as organocatalysts in various chemical reactions, such as enantioselective epoxidation. This application highlights their versatility in synthetic organic chemistry .

Mechanism of Action

Target of Action

Compounds with a similar oxazolidin-2-one nucleus have been known to exhibit antibacterial activity .

Mode of Action

Other oxazolidin-2-one based antibacterial agents have a unique mechanism of action .

Biochemical Pathways

It is known that oxazolidin-2-one based antibacterial agents can affect various biochemical pathways related to bacterial growth and proliferation .

properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBLHRJLQCAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)

![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)